SM-21

Beschreibung

Eigenschaften

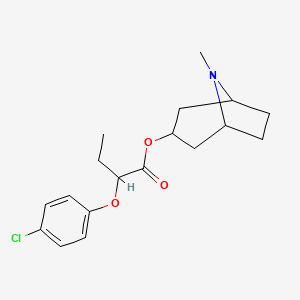

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO3/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPAXDRULIZRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SM-21, a Sigma-2 Receptor Antagonist

Executive Summary: SM-21 is a potent and selective antagonist for the sigma-2 (σ2) receptor, a protein now identified as Transmembrane Protein 97 (TMEM97). As a centrally active compound, this compound exerts its effects by directly binding to and inhibiting the σ2 receptor, thereby modulating critical downstream signaling pathways involved in neuronal function, cell survival, and proliferation. Its mechanism confers significant analgesic and nootropic properties. Functionally, this compound has been demonstrated to block the effects of σ2 receptor agonists in both in vitro and in vivo models. It notably inhibits the σ2 receptor-mediated enhancement of nerve growth factor (NGF) signaling through the TrkA/Akt/ERK pathway and is implicated in the regulation of acetylcholine release. This guide provides a comprehensive overview of its mechanism, supported by quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the key pathways and processes involved.

Introduction to the Sigma-2 Receptor (σ2R)

The sigma-2 receptor (σ2R), a distinct pharmacological entity since 1990, was genetically identified as Transmembrane Protein 97 (TMEM97) in 2017. It is a four-pass transmembrane protein primarily located in the endoplasmic reticulum. σ2 receptors are highly expressed in various tissues, including the central nervous system, liver, and kidneys, and are notably overexpressed in proliferating cells, such as cancer cells.[1]

Functionally, the σ2 receptor is a multifunctional signaling protein. It plays a crucial role in regulating cellular proliferation and survival by interacting with key signaling molecules like the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways involving Protein Kinase C (PKC) and Raf kinase. In the central nervous system, it is involved in modulating neuronal signaling, hormone signaling, and calcium homeostasis.[2] Recent studies have highlighted its association with the Nerve Growth Factor (NGF) receptor, TrkA, suggesting a role in neuronal regeneration and growth.[3] Given its high density in tumors and its role in cell proliferation, the σ2 receptor has emerged as a significant target for cancer therapeutics and diagnostics.[1]

This compound: A Selective Sigma-2 Receptor Antagonist

This compound, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate maleate, is a well-characterized tropane analog recognized for its potent and selective antagonistic activity against the σ2 receptor.[3][4] It is centrally active following systemic administration and demonstrates several key pharmacological effects, including:

-

Potent Analgesia: Its efficacy in pain relief is comparable to that of morphine.

-

Nootropic Activity: It exhibits cognitive-enhancing properties.

-

Cholinergic Modulation: It has been shown to increase the release of acetylcholine at central muscarinic synapses.

This compound's high affinity and selectivity for the σ2 receptor over the σ1 subtype make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the σ2 receptor.[2][4]

Core Mechanism of Action

The primary mechanism of action of this compound is its direct, competitive antagonism at the σ2 receptor binding site. By occupying the receptor, this compound blocks the binding and subsequent action of σ2 receptor agonists, thereby inhibiting downstream signaling cascades.

Direct Competitive Antagonism

The antagonistic nature of this compound has been unequivocally demonstrated in functional assays. A key in vivo model involves the induction of neck dystonia in rats by administering the potent σ1/σ2 agonist 1,3-di-(2-tolyl)guanidine (DTG) directly into the red nucleus, a motor control center in the brain. Pre-treatment with this compound effectively prevents the development of this DTG-induced torsion, providing clear evidence of its ability to block σ2 receptor activation in vivo.[3][4] This demonstrates that this compound acts as a true antagonist, preventing the physiological consequences of receptor agonism.[3][4]

Modulation of Downstream Signaling Pathways

By blocking the σ2 receptor, this compound influences several critical intracellular signaling pathways:

-

Inhibition of Neurotrophic Signaling: The σ2 receptor is known to associate with the NGF receptor TrkA and enhance NGF-induced neurite outgrowth. This potentiation is mediated through the increased phosphorylation of downstream signaling molecules, specifically Akt and ERK1/2. This compound has been shown to completely block this σ2R-mediated enhancement of NGF/TrkA signaling, indicating that its mechanism involves the suppression of this pro-growth neuronal pathway.[3]

-

Putative Inhibition of Proliferative Pathways: In cancer cells, where σ2 receptors are overexpressed, they are known to regulate pro-proliferative signals. By antagonizing the receptor, this compound is hypothesized to inhibit these pathways, which could contribute to anti-cancer effects.

-

Modulation of the Cholinergic System: The observed increase in acetylcholine release at central synapses is another key aspect of this compound's mechanism, contributing to its nootropic and analgesic effects.

Quantitative Data: this compound Binding Affinity

This compound is characterized by its high affinity for the σ2 receptor and its selectivity over the σ1 receptor subtype.[2][4] While specific Ki values can vary based on experimental conditions (e.g., tissue source, radioligand), the data consistently confirm its potent and selective binding profile.

| Receptor Subtype | Ligand | Ki (nM) | Tissue Source | Notes |

| Sigma-2 (σ2) | This compound | High Affinity* | Rat Liver / Brain | Potent and selective antagonist.[2][3][4] |

| Sigma-1 (σ1) | This compound | Lower Affinity | Guinea Pig Brain | Demonstrates selectivity for σ2 over σ1.[2] |

*Specific Ki values for this compound are not consistently reported across foundational pharmacological studies, which instead characterize it qualitatively as a "high affinity" and "selective" ligand based on functional antagonism and competitive binding assays.[2][3][4]

Experimental Protocols

The characterization of this compound as a σ2 receptor antagonist relies on established pharmacological assays. The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the σ2 receptor.

Competitive Radioligand Binding Assay for σ2 Receptor Affinity

Objective: To determine the inhibition constant (Ki) of this compound for the σ2 receptor by measuring its ability to compete with a known radiolabeled σ2 ligand.

Materials:

-

Tissue Source: Rat liver membrane homogenate (a rich source of σ2 receptors).[1]

-

Radioligand: [3H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand.[1]

-

Masking Ligand: (+)-Pentazocine, a selective σ1 receptor ligand, used to saturate and block binding of [3H]-DTG to σ1 sites.[1]

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Brandel cell harvester or equivalent with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat liver tissue in ice-cold 10 mM Tris-HCl buffer containing 0.32 M sucrose.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 31,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Lowry or BCA assay). Store at -80°C until use.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (typically 10-12 concentrations covering a 5-log unit range, e.g., 0.1 nM to 10 µM).

-

To each well, add:

-

50 µL of assay buffer (for total binding) OR 50 µL of a high concentration of a non-labeled ligand like Haloperidol or DTG (10 µM) (for non-specific binding) OR 50 µL of this compound dilution.

-

50 µL of [3H]-DTG at a final concentration near its KD for the σ2 receptor (e.g., 5 nM).

-

50 µL of (+)-Pentazocine at a final concentration sufficient to mask σ1 sites (e.g., 100 nM).[1]

-

100 µL of the membrane homogenate (e.g., 30-60 µg of protein).

-

-

-

Incubation:

-

Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[1]

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters four times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-DTG).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.

-

Visualizations: Signaling Pathways and Experimental Workflows

Sigma-2 Receptor-Mediated NGF/TrkA Signaling

Caption: this compound blocks the σ2R potentiation of NGF/TrkA signaling.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining this compound binding affinity (Ki).

Logical Relationship: this compound Antagonistic Action

Caption: this compound competitively blocks agonist binding at the σ2 receptor.

References

- 1. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological identification of this compound, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tropane Analogue SM-21: A Technical Guide to its Discovery, Synthesis, and Sigma-2 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SM-21, a potent and selective tropane analogue that has been identified as a sigma-2 (σ2) receptor antagonist. Initially investigated for its analgesic and cognition-enhancing properties, this compound has emerged as a valuable research tool for elucidating the physiological roles of the σ2 receptor. This document details the available quantitative data, experimental protocols for its synthesis and key pharmacological assays, and visualizes the pertinent biological pathways and experimental workflows.

Introduction

This compound, chemically known as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate, is a synthetic tropane derivative that has garnered significant interest in the field of neuropharmacology.[1] Originally explored for its effects on acetylcholine release, subsequent research revealed its high affinity and selectivity for the σ2 receptor, where it functions as a potent antagonist.[2][3] The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in a variety of cellular processes, including calcium signaling, cell proliferation, and neuronal function. The discovery of selective ligands like this compound has been instrumental in differentiating the functions of the σ2 receptor from the well-characterized σ1 receptor.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity for the σ2 receptor. The following table summarizes the key quantitative data available for this compound.

| Target | Parameter | Value | Species | Assay Type | Reference |

| Sigma-2 (σ2) Receptor | Ki | 67 nM | Rat | Radioligand Binding | [4] |

| Sigma-1 (σ1) Receptor | Ki | >10,000 nM | Rat | Radioligand Binding | [4] |

| Muscarinic Receptors | Ki | >10,000 nM | - | Radioligand Binding | [4] |

| Dopamine Receptors | Ki | >10,000 nM | - | Radioligand Binding | [4] |

| Serotonin Receptors | Ki | >10,000 nM | - | Radioligand Binding | [4] |

| α-Adrenergic Receptors | Ki | >10,000 nM | - | Radioligand Binding | [4] |

| Opiate Receptors | Ki | >10,000 nM | - | Radioligand Binding | [4] |

Synthesis of this compound

Synthesis of 2-(4-chlorophenoxy)butyric acid

The precursor acid can be synthesized via the Williamson ether synthesis, reacting 4-chlorophenol with an appropriate butyric acid derivative.

Esterification of Tropine with 2-(4-chlorophenoxy)butyric acid

Two common methods for such esterifications are the Fischer-Speier esterification and the Mitsunobu reaction. A plausible method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with tropine.

Experimental Protocol (Proposed):

-

Activation of Carboxylic Acid: To a solution of 2-(4-chlorophenoxy)butyric acid in an anhydrous, inert solvent such as dichloromethane or tetrahydrofuran, is added an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride at 0 °C. The reaction mixture is then stirred at room temperature until the conversion to the acyl chloride is complete, which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). The excess chlorinating agent and solvent are removed under reduced pressure.

-

Esterification: The resulting crude acyl chloride is dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane) and added dropwise to a cooled (0 °C) solution of tropine and a non-nucleophilic base, such as triethylamine or pyridine, in the same solvent. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Purification: The reaction mixture is washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess tropine and base, followed by a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Key Experimental Protocols

Sigma-2 Receptor Binding Assay

This protocol is used to determine the binding affinity of this compound for the σ2 receptor.

Methodology:

-

Membrane Preparation: Rat liver membranes, which are a rich source of σ2 receptors, are prepared by homogenization in a buffered solution, followed by centrifugation to isolate the membrane fraction.

-

Binding Assay: The membrane homogenate is incubated with a radiolabeled sigma receptor ligand, such as [³H]-DTG (1,3-di-o-tolyl-guanidine), in the presence of a masking agent for the σ1 receptor (e.g., (+)-pentazocine) to ensure specific binding to the σ2 receptor.

-

Competition Binding: To determine the Ki of this compound, competition binding assays are performed where increasing concentrations of non-radiolabeled this compound are added to the incubation mixture.

-

Detection and Analysis: The amount of bound radioligand is quantified using liquid scintillation counting. The data are then analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.

DTG-Induced Dystonia in Rats

This in vivo assay is used to assess the antagonist activity of this compound at the σ2 receptor.[2]

Methodology:

-

Animal Model: Male Wistar rats are used for this experiment.

-

Surgical Procedure: Rats are anesthetized and a guide cannula is stereotaxically implanted into the red nucleus of the brain, a region known to be involved in motor control and rich in sigma receptors.

-

Drug Administration: After a recovery period, the σ1/σ2 receptor agonist DTG (1,3-di-o-tolyl-guanidine) is microinjected into the red nucleus to induce neck dystonia, characterized by a torsion of the neck.

-

Antagonist Treatment: In the experimental group, this compound is administered into the red nucleus prior to the DTG injection.

-

Behavioral Assessment: The degree of neck torsion is quantified at various time points after DTG administration. The ability of this compound to prevent or reduce the DTG-induced dystonia is indicative of its σ2 receptor antagonist activity.[2]

Visualizations

Sigma-2 Receptor Signaling Pathway

The following diagram illustrates the putative signaling pathway of the σ2 receptor (TMEM97) and the antagonistic action of this compound.

Caption: Putative Sigma-2 Receptor Signaling Pathway.

Experimental Workflow for this compound Synthesis and Characterization

This diagram outlines the general workflow for the synthesis and pharmacological evaluation of this compound.

Caption: this compound Synthesis and Characterization Workflow.

Conclusion

This compound stands as a pivotal tool in the study of sigma-2 receptor pharmacology. Its high selectivity allows for the precise investigation of the receptor's role in various physiological and pathological conditions. While a definitive, published step-by-step synthesis protocol remains to be fully detailed in the literature, the established principles of organic chemistry provide a clear path for its preparation. The experimental protocols outlined in this guide for its pharmacological characterization are well-established and provide robust methods for assessing its activity. Future research leveraging this compound and similar analogues will undoubtedly continue to unravel the complexities of the sigma-2 receptor and its potential as a therapeutic target.

References

- 1. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacological identification of this compound, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

An In-depth Technical Guide to the Chemical Structure and Properties of SM-21

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-21, chemically identified as (±)-Tropanyl 2-(4-chlorophenoxy)butanoate, is a synthetic tropane analogue that has garnered significant interest in the field of neuropharmacology. Initially investigated for its analgesic and cognition-enhancing properties, subsequent research has established this compound as a potent and selective antagonist of the sigma-2 (σ2) receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological profile of this compound. Detailed experimental methodologies for its synthesis and key biological assays are presented, along with a summary of its binding affinity and functional activity. Furthermore, the guide elucidates the role of this compound in modulating σ2 receptor-mediated signaling pathways, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a racemic mixture of a tropane ester derivative. The core structure consists of an 8-azabicyclo[3.2.1]octane (tropane) ring, ester-linked at the 3α position to 2-(4-chlorophenoxy)butyric acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-chlorophenoxy)butanoate (for one enantiomer) | IUPHAR/BPS Guide to PHARMACOLOGY |

| Synonyms | (±)-SM21, (RS)-SM21, (±)-Tropanyl 2-(4-chlorophenoxy)butanoate | IUPHAR/BPS Guide to PHARMACOLOGY |

| CAS Number | 155058-71-2 | ChemicalBook |

| Molecular Formula | C₁₈H₂₄ClNO₃ | ChemicalBook |

| Molecular Weight | 337.84 g/mol | ChemicalBook |

| Predicted Boiling Point | 425.0 ± 40.0 °C | ChemicalBook |

| Predicted Density | 1.21 ± 0.1 g/cm³ | ChemicalBook |

| Predicted pKa | 9.96 ± 0.40 | ChemicalBook |

| Storage Conditions | 2-8°C | ChemicalBook |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of tropine with 2-(4-chlorophenoxy)butyric acid. The following is a representative experimental protocol based on established chemical principles for such reactions.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 2-(4-chlorophenoxy)butyric acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenol in a suitable aprotic solvent such as acetone.

-

Base Addition: Add an excess of a base, for example, anhydrous potassium carbonate.

-

Alkylation: To the stirred suspension, add ethyl 2-bromobutyrate dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-chlorophenoxy)butyrate.

-

Hydrolysis: The crude ester is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a strong base, such as sodium hydroxide.

-

Acidification and Extraction: After the hydrolysis is complete, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 2-(4-chlorophenoxy)butyric acid. The product can then be extracted with an organic solvent like diethyl ether, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the desired acid.

Part B: Esterification of Tropine with 2-(4-chlorophenoxy)butyric acid

-

Reaction Setup: In a dry flask, dissolve 2-(4-chlorophenoxy)butyric acid and an equimolar amount of tropine in a dry, aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Coupling Agents: Add a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalytic amount of a coupling catalyst, like 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure (±)-Tropanyl 2-(4-chlorophenoxy)butanoate (this compound).

Pharmacological Profile

Primary Target: Sigma-2 (σ2) Receptor

This compound is a high-affinity ligand and a selective antagonist for the σ2 receptor.[1] This receptor is implicated in various cellular processes, and its density is often elevated in proliferating tumor cells. The antagonistic nature of this compound at the σ2 receptor has been demonstrated in several functional assays.[1]

Binding Affinity

The binding affinity of this compound for sigma receptors has been determined through radioligand binding assays. There is some variability in the reported values, which may be attributed to differences in tissue preparations and experimental conditions.

Table 2: Binding Affinity (Ki) of this compound for Sigma Receptors

| Receptor Subtype | Tissue Source | Ki (nM) | Reference |

| σ2 | Rat Liver | 67.5 | Mach et al., 1999 |

| σ2 | Guinea Pig Brain | 434 | Prezzavento et al., 2002 |

| σ1 | Guinea Pig Brain | >1000 | Mach et al., 1999 |

This compound exhibits significantly lower affinity for other receptors, including muscarinic, dopaminergic, serotonergic, and adrenergic receptors, with Ki values generally greater than 10,000 nM.[1]

Experimental Protocol: Sigma-2 Receptor Binding Assay

The binding affinity of this compound is typically determined using a competitive radioligand binding assay.

-

Tissue Preparation: Rat liver membranes are prepared by homogenization in a buffered solution, followed by centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford assay.

-

Assay Conditions: The assay is performed in a final volume of 150-200 µL in 96-well plates.

-

Incubation Mixture: Each well contains:

-

Rat liver membrane homogenate (approximately 30-60 µg of protein).

-

[³H]-1,3-di(2-tolyl)guanidine ([³H]DTG), a non-selective sigma receptor ligand, at a concentration near its Kd for the σ2 receptor (e.g., 5 nM).

-

(+)-Pentazocine (e.g., 100 nM) to mask the binding of [³H]DTG to σ1 receptors.

-

Varying concentrations of the competing ligand (this compound) to generate a dose-response curve.

-

-

Incubation: The plates are incubated at room temperature for 120 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol or DTG). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of this compound is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways

Antagonism of Sigma-2 Receptor-Mediated Effects

Sigma-2 receptor agonists have been shown to induce a range of cellular effects, including an increase in intracellular calcium concentration ([Ca²⁺]i) and the induction of apoptosis through a caspase-independent pathway.[2][3] As an antagonist, this compound blocks these agonist-induced effects.

The activation of σ2 receptors by agonists leads to the release of calcium from intracellular stores, primarily the endoplasmic reticulum.[2] This process is independent of extracellular calcium. This compound, by binding to the σ2 receptor, prevents this agonist-induced calcium release.

Furthermore, σ2 receptor agonists can trigger programmed cell death, which is characterized by DNA fragmentation and phosphatidylserine externalization, but without the involvement of caspases.[3] this compound is expected to antagonize this cytotoxic effect.

References

The Sigma-2 Antagonist SM-21: A Technical Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SM-21, a tropane analogue, has been identified as a potent and selective antagonist for the sigma-2 (σ₂) receptor. Its pharmacological profile suggests potential therapeutic applications stemming from its analgesic and antiamnesic properties, which are linked to its ability to modulate cholinergic systems. This technical guide provides a comprehensive overview of the currently available pharmacological data for this compound, details of key experimental protocols used in its characterization, and a review of the known and putative signaling pathways associated with its mechanism of action. It is critical to note that, at present, there is a significant lack of publicly available toxicology data for this compound. This document aims to consolidate existing knowledge and highlight areas requiring further investigation to fully elucidate the therapeutic potential and safety profile of this compound.

Pharmacology

Mechanism of Action

This compound is a selective antagonist of the sigma-2 (σ₂) receptor, a transmembrane protein primarily located in the endoplasmic reticulum.[1][2] The σ₂ receptor is known to be associated with the progesterone receptor membrane component 1 (PGRMC1) and is implicated in various cellular processes, including calcium signaling and the modulation of neurotransmitter systems.[1][3] As an antagonist, this compound is presumed to inhibit the downstream signaling cascades initiated by the binding of endogenous or exogenous agonists to the σ₂ receptor.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the blockade of σ₂ receptor function. This has been demonstrated in vivo, where this compound prevents the neck dystonia in rats induced by the σ₂ receptor agonist 1,3-di-(2-tolyl)guanidine (DTG).[4][5]

Beyond its direct antagonist activity, this compound has been reported to possess:

-

Analgesic properties [6]

-

Antiamnesic effects , demonstrated by its ability to counteract amnesia induced by various agents in passive avoidance tests.

-

The capacity to increase acetylcholine (ACh) release , suggesting a modulatory role in the cholinergic system.[7]

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, are not extensively available in the public domain. Further studies are required to characterize these crucial parameters.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound. The limited availability of such data underscores the need for more comprehensive preclinical evaluation.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Tissue Source | Reference |

| Sigma-2 (σ₂) | This compound | 67 | Rat | Liver | [4] |

Table 2: In Vivo Efficacy

| Model | Species | Effect | Dose | Route of Administration | Reference |

| DTG-induced Neck Dystonia | Rat | Prevention of dystonia | 10 nmol/0.5 µL | Intracerebral (Red Nucleus) | [4][5] |

| Antiamnesic Activity | Mouse | Reversal of scopolamine-induced amnesia | 10-20 mg/kg | Intraperitoneal | [8] |

Toxicology Profile

A comprehensive toxicological evaluation of this compound has not been reported in the available scientific literature. There is no public data on its acute, sub-chronic, or chronic toxicity, nor have studies on its genotoxicity, carcinogenicity, or reproductive and developmental toxicity been published. The absence of this critical information is a significant impediment to the further development of this compound as a therapeutic agent. Any future research should prioritize a thorough assessment of its safety profile. As a tropane alkaloid derivative, it is worth noting that some compounds in this class can exhibit anticholinergic side effects; however, without specific data for this compound, this remains speculative.[9][10][11][12]

Key Experimental Protocols

Sigma-2 Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of a compound for the sigma-2 receptor, based on standard radioligand binding techniques.[4][5][13][14]

Objective: To determine the inhibition constant (Kᵢ) of this compound for the σ₂ receptor.

Materials:

-

Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine)

-

Non-selective ligand for determining non-specific binding: Haloperidol

-

Membrane preparation: Rat liver homogenate (a rich source of σ₂ receptors)

-

Assay buffer: 50 mM Tris-HCl, pH 8.0

-

Test compound: this compound at various concentrations

-

96-well filter plates

-

Scintillation counter and fluid

Procedure:

-

Prepare rat liver membranes by homogenization and centrifugation.

-

In a 96-well plate, combine the membrane preparation, [³H]-DTG at a concentration near its Kₑ, and varying concentrations of this compound.

-

For the determination of non-specific binding, a separate set of wells should contain the membrane preparation, [³H]-DTG, and a high concentration of unlabeled haloperidol.

-

Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Sigma-2 Receptor Binding Assay Workflow

Rat Neck Dystonia Model

This in vivo assay is used to characterize the antagonist properties of compounds at the σ₂ receptor.[4][15][16]

Objective: To assess the ability of this compound to prevent neck dystonia induced by a σ₂ receptor agonist.

Materials:

-

Male Wistar rats (250-350 g)

-

Stereotaxic apparatus

-

Guide cannulas and microinjection needles

-

σ₂ receptor agonist: DTG (1,3-di-(2-tolyl)guanidine)

-

Test compound: this compound

-

Vehicle (e.g., saline)

Procedure:

-

Surgically implant a guide cannula into the red nucleus of the rat brain using a stereotaxic apparatus.[17][18][19][20] Allow for a recovery period.

-

On the day of the experiment, pre-treat the rat with an intracerebral microinjection of this compound (e.g., 10 nmol in 0.5 µL) or vehicle into the red nucleus.

-

After a short interval (e.g., 5 minutes), administer an intracerebral microinjection of DTG (e.g., 5 nmol in 0.5 µL) at the same site.

-

Observe and quantify the degree of neck torsion (dystonia) at regular intervals post-injection.

-

Compare the severity of dystonia in the this compound pre-treated group to the vehicle-treated control group.

Rat Neck Dystonia Experimental Workflow

Signaling Pathways

As a σ₂ receptor antagonist, this compound is expected to block the signaling pathways activated by this receptor. The precise downstream effects of this compound have not been fully elucidated, but based on the known functions of the σ₂ receptor/PGRMC1 complex, several pathways are likely to be modulated.

Modulation of Intracellular Calcium

Activation of σ₂ receptors has been shown to induce a transient release of calcium from intracellular stores, such as the endoplasmic reticulum.[7][21][22][23][24] As an antagonist, this compound would be expected to inhibit this agonist-induced calcium release.

Proposed Modulation of Calcium Signaling by this compound

Interaction with PGRMC1 and Downstream Effectors

The σ₂ receptor is closely associated with PGRMC1, which acts as a scaffold protein interacting with various effector molecules, including cytochrome P450 enzymes and components of growth factor signaling pathways like the EGFR pathway.[1][3][15][25][26][27][28] By antagonizing the σ₂ receptor, this compound may indirectly modulate the activity of these downstream signaling networks.

Putative Influence of this compound on PGRMC1-Mediated Signaling

Conclusion and Future Directions

This compound is a selective σ₂ receptor antagonist with demonstrated in vitro binding and in vivo pharmacodynamic activity. Its potential as an analgesic and nootropic agent warrants further investigation. However, the advancement of this compound into further stages of drug development is critically hampered by the profound lack of toxicological and pharmacokinetic data.

Future research efforts should focus on:

-

Comprehensive Toxicology Studies: A full battery of in vitro and in vivo toxicology assessments is essential to establish a safety profile.

-

Pharmacokinetic Characterization: Detailed ADME studies are required to understand the drug's behavior in a biological system.

-

Dose-Response Studies: Quantitative analysis of the dose-response relationships for its analgesic and antiamnesic effects is needed.

-

Mechanism of Action Elucidation: Further studies are necessary to delineate the specific downstream signaling pathways modulated by this compound's antagonism of the σ₂ receptor.

Addressing these knowledge gaps will be paramount in determining the viability of this compound as a future therapeutic candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. flore.unifi.it [flore.unifi.it]

- 8. flore.unifi.it [flore.unifi.it]

- 9. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Tropane alkaloid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. homemate.com.mt [homemate.com.mt]

- 17. Rodent Brain Microinjection to Study Molecular Substrates of Motivated Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Sigma receptors inhibit high-voltage-activated calcium channels in rat sympathetic and parasympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. genecards.org [genecards.org]

- 26. Frontiers | Comprehensive Analysis of the Implication of PGRMC1 in Triple-Negative Breast Cancer [frontiersin.org]

- 27. PGRMC1 - Wikipedia [en.wikipedia.org]

- 28. slemrefinish.com [slemrefinish.com]

The Role of Sigma-2 Receptors in Neurological Disorders: A Technical Guide

Abstract

The sigma-2 receptor (S2R), a once enigmatic protein, has now been identified as Transmembrane Protein 97 (TMEM97).[1][2][3] This breakthrough has catalyzed research into its function, revealing its significant role in a multitude of cellular processes, including calcium signaling, cholesterol homeostasis, and cell survival pathways.[2][4][5][6] With its high expression in the central nervous system, the sigma-2 receptor has emerged as a critical player in the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and psychiatric conditions.[7][8][9] This technical guide provides an in-depth exploration of the current understanding of S2R's involvement in these disorders, its associated signaling pathways, and its potential as a therapeutic target for a new generation of neuroprotective and disease-modifying drugs.[10]

The Sigma-2 Receptor: A Molecular Overview

First distinguished pharmacologically from the sigma-1 receptor in 1990, the molecular identity of the sigma-2 receptor remained elusive for decades.[2] In 2017, it was identified as TMEM97, a four-pass transmembrane protein primarily located in the endoplasmic reticulum (ER) and other cellular membranes.[1][2][5] S2R is known to interact with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR), to modulate cellular functions.[4][6][7] Its involvement in fundamental processes like cholesterol trafficking, autophagy, and oxidative stress response underscores its importance in maintaining neuronal health.[4][11]

The Role of Sigma-2 Receptors in Major Neurological Disorders

The dysregulation of S2R function has been implicated in a range of neurological and psychiatric conditions.

Alzheimer's Disease

A significant body of evidence points to the involvement of S2R in the pathogenesis of Alzheimer's disease (AD). The receptor has been shown to act as a binding site for toxic amyloid-beta (Aβ) oligomers.[1] S2R antagonists can prevent this binding and even displace already bound oligomers from neuronal synapses.[1][2] The expression of S2R is upregulated in the presence of Aβ oligomers, suggesting a pathological feedback loop.[1][12] Furthermore, the S2R forms a complex with PGRMC1 and LDLR, which is involved in the uptake of Aβ and apolipoprotein E (ApoE) in neurons.[7] Targeting this complex could therefore represent a novel strategy to inhibit Aβ neurotoxicity.[7] A selective S2R antagonist, CT1812, has entered clinical trials for AD, aiming to prevent and displace the binding of Aβ oligomers to neurons.[1][13] Another antagonist, SAS-0132, has been shown to rescue memory deficits in a mouse model of AD.[1][12]

Parkinson's Disease and other α-Synucleinopathies

In the context of Parkinson's disease (PD) and other synucleinopathies like dementia with Lewy bodies, S2R is implicated in the pathology of α-synuclein oligomers.[2][4] These toxic protein aggregates are known to impair cellular processes such as protein trafficking and autophagy, both of which are modulated by S2R.[2][4] Studies have shown that α-synuclein oligomers derived from the brains of PD patients cause deficits in lipid vesicle trafficking in cultured neurons, and S2R antagonists can block these deficits.[14][15] This suggests that targeting S2R may be a viable therapeutic approach to alleviate the neurotoxicity induced by α-synuclein.[14][15]

Psychiatric and Other Neurological Disorders

The influence of S2R extends to a variety of other central nervous system disorders. It is thought to be involved in the pathophysiology of schizophrenia, with evidence showing lower abundance of the receptor in patients.[2] S2R activation has been shown to antagonize the effects of PCP, an NMDA antagonist that can induce schizophrenia-like symptoms, implying a potential antipsychotic role.[2] Furthermore, S2R ligands have demonstrated antidepressant and anxiolytic effects in preclinical models.[2] The receptor is also being investigated as a target for dystonia, neuropathic pain, and for its neuroprotective effects in traumatic brain injury.[2][8][11]

Key Signaling Pathways Involving Sigma-2 Receptors

The multifaceted role of S2R in neurological disorders is rooted in its modulation of several critical intracellular signaling pathways.

Calcium Homeostasis

S2R is a key regulator of intracellular calcium (Ca²⁺) concentrations.[2][16] Ligand binding to S2R can induce a transient release of Ca²⁺ from the endoplasmic reticulum, followed by a more sustained release from thapsigargin-insensitive stores.[16][17] This modulation of Ca²⁺ signaling is crucial for neuronal function, and its disruption by pathological processes in diseases like Alzheimer's can lead to ER stress and neurotoxicity.[7] Some S2R agonists have been shown to induce a significant increase in intracellular Ca²⁺, leading to cell death in certain cell lines.[18]

Oxidative Stress

The sigma-2 receptor is implicated in the cellular response to oxidative stress.[1] Compounds with affinity for S2R have been shown to counteract neurotoxicity induced by oxidative stress.[1][11] The activation of S2R can be neuroprotective, as demonstrated by the S2R/TMEM97 modulator DKR-1677, which protects neurons from death after traumatic brain injury.[1] In some contexts, however, S2R ligands can induce mitochondrial oxidative stress, leading to cell death, an effect that is being explored for anti-cancer therapies.[1][19]

Autophagy and Apoptosis

S2R plays a complex role in programmed cell death and cellular clearance mechanisms. S2R ligands can induce both autophagy and apoptosis.[20] The induction of autophagy may be a response to cellular stress, while the apoptotic pathway triggered by S2R agonists appears to be novel and independent of p53 and caspases.[21][22][23] This unique apoptotic mechanism does not involve cytochrome-C release, a hallmark of the classical intrinsic apoptotic pathway.[22]

Cholesterol Homeostasis

A fundamental function of S2R/TMEM97 is its role in regulating cholesterol homeostasis.[1][5][6] It interacts with the Niemann-Pick C1 (NPC1) protein to regulate the transport of LDL cholesterol out of lysosomes.[4][6] S2R also forms a complex with PGRMC1 and the LDL receptor to facilitate the uptake of lipoproteins.[4][7][13] Given that cholesterol homeostasis is often disrupted in both cancer and Alzheimer's disease, the regulatory role of S2R in this process is a key area of therapeutic interest.[1]

Caption: Key signaling pathways modulated by the Sigma-2 Receptor.

Quantitative Data on Sigma-2 Receptor Ligands

The development of selective ligands has been crucial for elucidating the function of S2R. The following tables summarize the binding affinities of several key S2R ligands.

| Ligand | Receptor Selectivity | Ki (nM) for S2R | Reference |

| DTG | Non-selective (S1R/S2R) | 39.9 | [24] |

| Haloperidol | Non-selective (D2/S1R/S2R) | ~5 | [16] |

| Siramesine | S2R Agonist | 0.16 | [19] |

| SAS-0132 | S2R Antagonist | 1.4 | [1] |

| RHM-4 | S2R Selective | 0.08 | [25] |

| (+)-Pentazocine | S1R Selective | >10,000 | [16][26] |

| CB-64D | S2R Selective | 16.2 | [16] |

| PB28 | S2R Agonist | 0.44 | [27] |

Note: Ki values can vary depending on the tissue preparation and experimental conditions.

Experimental Protocols

The characterization of S2R and its ligands relies on specific experimental techniques. The radioligand binding assay is a fundamental method used to determine the affinity and density of receptors.

Radioligand Binding Assay for Sigma-2 Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-2 receptor.

Materials:

-

Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective S1R/S2R ligand.[26][28]

-

Masking Ligand: (+)-Pentazocine, a selective S1R ligand, to block binding of [³H]-DTG to S1R sites.[25][26]

-

Tissue Preparation: Membrane homogenates from a tissue source rich in S2R (e.g., rat liver).[25][29]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Unlabeled ligands to be tested.

-

Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.[29]

-

Scintillation Counter: For measuring radioactivity.

Protocol:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).[29]

-

Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 30-60 µg of protein), a fixed concentration of [³H]-DTG (e.g., 5 nM), and the masking ligand (+)-pentazocine (e.g., 100 nM).[24][25]

-

Competition Binding: Add varying concentrations of the unlabeled test compound to the wells. For determining total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled S2R ligand (e.g., 10 µM DTG or haloperidol).[25]

-

Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 90-120 minutes).[25][29]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters under vacuum. This separates the bound radioligand from the unbound.[29]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[29]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[29]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a Sigma-2 Receptor Radioligand Binding Assay.

Therapeutic Potential and Future Directions

The sigma-2 receptor represents a promising and versatile therapeutic target for a range of neurological disorders.[8][30] The distinct outcomes of agonizing versus antagonizing the receptor offer a nuanced approach to treatment. S2R antagonists are being pursued for their neuroprotective effects, particularly in Alzheimer's and Parkinson's diseases, where they can block the toxic binding of protein oligomers.[1][14][30] Conversely, S2R agonists, which can induce apoptosis, are being investigated primarily for their anti-cancer properties but may also have applications in neurological contexts where the removal of specific cell populations is desired.[21][23][30]

The development of highly selective S2R ligands and PET radiotracers will be instrumental in advancing our understanding of the receptor's role in disease and for monitoring treatment efficacy.[5][7] Future research should focus on further elucidating the downstream signaling cascades initiated by S2R activation and inhibition, and on understanding how these pathways are altered in different disease states. The continued exploration of S2R's function will undoubtedly open new avenues for the development of innovative therapies for debilitating neurological disorders.

Conclusion

The identification of the sigma-2 receptor as TMEM97 has transformed it from a pharmacological curiosity into a tangible and druggable target. Its integral role in fundamental cellular processes, combined with its dysregulation in numerous neurological disorders, places it at a critical nexus of neurobiology and therapeutic development. The ongoing preclinical and clinical investigations into S2R modulators hold significant promise for addressing the unmet medical needs of patients with conditions such as Alzheimer's disease, Parkinson's disease, and various psychiatric disorders. As research continues to unravel the complexities of sigma-2 receptor signaling, it is poised to become an increasingly important target in the quest for disease-modifying treatments for the brain.

References

- 1. mdpi.com [mdpi.com]

- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. mdpi.com [mdpi.com]

- 8. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sigma receptors and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurologylive.com [neurologylive.com]

- 11. researchgate.net [researchgate.net]

- 12. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sigma-2 receptor antagonists rescue neuronal dysfunction induced by Parkinson's patient brain-derived α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sigma‐2 receptor antagonists rescue neuronal dysfunction induced by Parkinson’s patient brain‐derived α‐synuclein | Semantic Scholar [semanticscholar.org]

- 16. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. F281, synthetic agonist of the sigma-2 receptor, induces Ca2+ efflux from the endoplasmic reticulum and mitochondria in SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. med.upenn.edu [med.upenn.edu]

- 25. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Roles of Intracellular Chaperone Proteins, Sigma Receptors, in Parkinson’s Disease (PD) and Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. giffordbioscience.com [giffordbioscience.com]

- 30. Sigma-2 Receptor as a Potential Drug Target: Ingenta Connect [ingentaconnect.com]

SM-21: A Technical Guide to its Use as a Selective Probe for Sigma-2 Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling target for therapeutic intervention in a range of pathological conditions, including cancer, neurological disorders, and pain.[1][2] Its overexpression in proliferating cancer cells has particularly spurred interest in developing selective ligands for both diagnostic and therapeutic applications.[1] SM-21, a tropane analogue, has been identified as a potent and selective antagonist for the σ2 receptor, making it an invaluable pharmacological tool for elucidating the receptor's physiological and pathophysiological roles.[3][4] This technical guide provides an in-depth overview of this compound, including its binding profile, detailed experimental protocols for its use, and a summary of the known signaling pathways associated with σ2 receptor function.

Data Presentation: Quantitative Binding Profile of this compound

This compound exhibits a high affinity and selectivity for the sigma-2 receptor. The following table summarizes the quantitative data on its binding affinity (Ki) for various receptors, highlighting its selectivity profile.

| Receptor Subtype | Ligand | Ki (nM) | Species | Tissue Source | Reference |

| Sigma-2 | This compound | 67 | Rat | Brain | [3] |

| Sigma-1 | This compound | >10,000 | Rat | Brain | [3] |

| Opioid | This compound | >10,000 | Not Specified | Not Specified | [3] |

| Muscarinic | This compound | >10,000 | Not Specified | Not Specified | [3] |

| Dopamine | This compound | >10,000 | Not Specified | Not Specified | [3] |

| Serotonin | This compound | >10,000 | Not Specified | Not Specified | [3] |

| α-Adrenergic | This compound | >10,000 | Not Specified | Not Specified | [3] |

Experimental Protocols

In Vitro Radioligand Binding Assay for Sigma-2 Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-2 receptor using [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) as the radioligand and this compound as a reference compound.

Materials:

-

Membrane Preparation: Rat liver or brain tissue homogenates are commonly used due to their high density of sigma-2 receptors.

-

Radioligand: [3H]DTG (specific activity ~30-60 Ci/mmol).

-

Sigma-1 Masking Agent: (+)-Pentazocine.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Test Compounds: Including this compound and unknown compounds.

-

Scintillation Fluid.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 200-400 µg/mL.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled sigma ligand like haloperidol (10 µM) for non-specific binding.

-

50 µL of various concentrations of the test compound (e.g., this compound).

-

50 µL of 100 nM (+)-pentazocine to mask the sigma-1 receptors.[5]

-

50 µL of [3H]DTG (final concentration ~5 nM).[6]

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.[6]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model: DTG-Induced Neck Dystonia in Rats

This in vivo model is used to assess the functional antagonist activity of compounds at the sigma-2 receptor.[3]

Animals:

-

Male Wistar rats (250-300 g).

Materials:

-

1,3-di(2-tolyl)guanidine (DTG): A sigma-1/sigma-2 receptor agonist.

-

This compound or other test compounds.

-

Vehicle: Saline or other appropriate solvent.

-

Stereotaxic Apparatus.

-

Hamilton Syringes.

Procedure:

-

Animal Preparation: Anesthetize the rats and place them in a stereotaxic apparatus.

-

Cannula Implantation: Implant a guide cannula into the red nucleus of the brain. Allow the animals to recover for at least one week.

-

Drug Administration:

-

Behavioral Observation: Observe the rats for the development of neck dystonia (torticollis), characterized by a sustained twisting of the neck. The angle of head deviation can be measured at various time points (e.g., 15, 30, 45, and 60 minutes) after DTG injection.

-

Data Analysis: Compare the degree of neck dystonia in animals treated with the test compound to those treated with vehicle. A significant reduction in the DTG-induced neck torsion indicates sigma-2 receptor antagonist activity.

Mandatory Visualizations

Signaling Pathways Associated with Sigma-2 (TMEM97) Receptor

The sigma-2 receptor (TMEM97) is implicated in several key cellular signaling pathways, primarily related to cholesterol homeostasis and cell proliferation.

References

- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 2. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. flore.unifi.it [flore.unifi.it]

- 4. Pharmacological identification of this compound, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

The Impact of SM-21 on Sigma-2 Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sigma-2 receptor, encoded by the TMEM97 gene, has emerged as a compelling target in drug discovery, particularly in oncology and neurodegenerative diseases. This receptor is implicated in a variety of cellular processes, including cell proliferation, apoptosis, and cholesterol homeostasis. SM-21, a potent and selective antagonist of the sigma-2 receptor, serves as a critical tool for elucidating the functional roles of this receptor. This technical guide provides an in-depth overview of the known interactions of this compound with the sigma-2 receptor and explores the downstream signaling pathways potentially affected by its antagonistic action. While direct quantitative data on the effects of this compound on intracellular signaling cascades are limited in publicly available literature, this document synthesizes the current understanding of sigma-2 receptor function and provides detailed experimental protocols for investigating the impact of this compound on key signaling nodes.

Introduction to the Sigma-2 Receptor and this compound

The sigma-2 receptor is a transmembrane protein primarily located in the endoplasmic reticulum. It forms a functional complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR), playing a role in cholesterol metabolism and cellular signaling.[1][2] Overexpression of the sigma-2 receptor has been identified in various tumor cells, making it a biomarker for proliferating cells and a target for anticancer therapies.[3][4]

Sigma-2 receptor ligands are classified as either agonists or antagonists. Agonists have been shown to induce apoptosis in tumor cells, while antagonists are thought to promote cell proliferation, although this mechanism is less understood.[4] this compound is a tropane analogue that has been identified as a potent and selective sigma-2 receptor antagonist.[2][5][6] Its high affinity for the sigma-2 receptor makes it a valuable pharmacological tool for studying the receptor's function.

Quantitative Data: Binding Affinity of this compound

Quantitative analysis is crucial for understanding the interaction of any compound with its target. For this compound, its binding affinity for the sigma-2 receptor has been determined through radioligand binding assays.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| This compound | Sigma-2 | 67 nM | [5] |

Potential Signaling Pathways Affected by this compound

As a sigma-2 receptor antagonist, this compound is expected to modulate signaling pathways regulated by this receptor. While direct experimental evidence detailing the quantitative effects of this compound on these pathways is sparse, studies on sigma-2 receptor agonists and the general understanding of the receptor's function point to several key cascades that are likely impacted.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Some studies suggest that sigma-2 receptor agonists can inhibit this pathway, leading to decreased cell proliferation.[3][7] As an antagonist, this compound might have the opposite effect, potentially promoting cell survival and proliferation by disinhibiting this pathway. However, this remains to be experimentally validated.

ERK/MAPK Pathway

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. The interaction between the sigma-2 receptor and the Epidermal Growth Factor Receptor (EGFR), a known activator of the ERK/MAPK pathway, suggests a potential for modulation by sigma-2 ligands.[4] The antagonistic action of this compound could therefore influence ERK signaling, although the precise nature of this interaction requires further investigation.

References

- 1. Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological identification of this compound, the novel sigma(2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 5. The analgesic tropane analogue (+/-)-SM 21 has a high affinity for sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Sigma-2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K-AKT-mTOR Signalling Pathway in Renal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

SM-21: A Technical Guide to its Sigma-2 Receptor Binding Affinity and Selectivity

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling target in medicinal chemistry and pharmacology due to its overexpression in proliferating cancer cells and its involvement in various neurological processes.[1][2] SM-21, a tropane analog, is a notable selective ligand for the σ2 receptor. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the σ2 receptor, complete with quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Binding Profile of this compound

The binding affinity of this compound for the sigma-2 receptor has been characterized in multiple studies, revealing its high affinity and selectivity. The following table summarizes the key quantitative data.

| Ligand | Receptor Subtype | Preparation | Radioligand | Kᵢ (nM) | Selectivity (σ1/σ2) | Reference |

| (±)-SM-21 | Sigma-2 | Rat Liver | [³H]DTG | 67.5 | >14-fold | Mach et al., 1999[3] |

| (±)-SM-21 | Sigma-1 | Guinea Pig Brain | --INVALID-LINK---Pentazocine | >1000 | - | Mach et al., 1999[3] |

| (±)-SM-21 | Sigma-2 | Guinea Pig Brain | [³H]DTG | 434 | >2.3-fold | Prezzavento et al., 2002[3] |

| (±)-SM-21 | Sigma-1 | Guinea Pig Brain | --INVALID-LINK---Pentazocine | >1000 | - | Prezzavento et al., 2002[3] |

Note: Variations in reported binding affinities can be attributed to differences in tissue preparations and experimental conditions.

Experimental Protocols

A fundamental technique for determining the binding affinity and selectivity of ligands like this compound is the radioligand binding assay. Below is a detailed methodology for a typical competitive inhibition assay for the sigma-2 receptor.

Protocol: Sigma-2 Receptor Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the sigma-2 receptor.

Materials:

-

Tissue Preparation: Rat liver membrane homogenates are commonly used as a rich source of sigma-2 receptors.[4]

-

Radioligand: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG), a non-selective sigma receptor ligand.[5]

-

Masking Ligand: (+)-Pentazocine, a selective sigma-1 receptor ligand, is used to block the binding of [³H]DTG to sigma-1 receptors.[2][4]

-

Test Compound: this compound or other compounds of interest.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 8.0.[6]

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail: For radioactivity measurement.

-

Instrumentation: Filtration apparatus, scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat liver tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). The membrane preparation can be stored at -80°C.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound (this compound).

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Wells containing assay buffer, (+)-pentazocine, [³H]DTG, and membrane homogenate (no test compound).

-

Non-specific Binding (NSB): Wells containing assay buffer, (+)-pentazocine, [³H]DTG, membrane homogenate, and a high concentration of a non-labeled sigma ligand (e.g., 10 µM Haloperidol or unlabeled DTG) to saturate all binding sites.[7]

-

-

Incubation:

-

Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.[7]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculate by subtracting the DPM of the NSB wells from the DPM of the total binding and all other sample wells.

-

IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

-

Where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand for the receptor.

-

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Sigma-2 Receptor Binding Assay.

Sigma-2 Receptor Signaling Pathway

Recent studies have begun to elucidate the signaling pathways modulated by the sigma-2 receptor. One such pathway involves the enhancement of Nerve Growth Factor (NGF) signaling, which is antagonized by this compound.

Caption: this compound Antagonism of Sigma-2 Modulated NGF Signaling.

Conclusion

This compound stands out as a valuable pharmacological tool for investigating the roles of the sigma-2 receptor. Its high affinity and selectivity, coupled with its antagonistic properties, enable the specific modulation of sigma-2 receptor-mediated effects. The provided experimental protocol offers a standardized method for assessing the binding characteristics of novel sigma-2 receptor ligands. Furthermore, the elucidation of signaling pathways, such as the NGF/TrkA pathway, that are modulated by the sigma-2 receptor and antagonized by this compound, opens new avenues for understanding the therapeutic potential of targeting this receptor in various disease states. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, facilitating further exploration of the sigma-2 receptor and the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 4. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

foundational research on SM-21 as a cognitive enhancer

Absence of Foundational Research on "SM-21" as a Cognitive Enhancer

Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is no foundational research corresponding to a cognitive-enhancing compound designated as "this compound." Searches for "this compound cognitive enhancer," "this compound nootropic," "this compound pharmacology," and related terms did not yield any relevant results pertaining to a specific molecule or drug development program under this identifier for cognitive enhancement.

The information available under the "this compound" designation is unrelated to neuroscience or pharmacology and typically refers to other technical or military subjects. Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for a compound for which no public research exists.

Should research on a cognitive enhancer named this compound be published and made publicly available in the future, a technical guide and the associated visualizations could be developed based on that data. At present, the core requirements of the request cannot be fulfilled due to the lack of a subject compound in the scientific domain.

An In-depth Technical Guide on the Exploratory Studies of SM-21 in Cancer Cell Lines